Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives involves multiple steps, including protection and deprotection strategies, glycosylation reactions, and selective functional group transformations. For instance, Matta et al. (1984) describe a synthesis route starting from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, which undergoes methylation and subsequent transformations to yield complex glycosides (Matta, Vig, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is characterized by nuclear magnetic resonance (NMR) spectroscopy, which provides insights into its three-dimensional conformation and the configuration of its glycosidic linkage. The structure elucidation is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including glycosylation to form disaccharides or higher oligosaccharides, selective cleavage of glycosidic linkages, and functional group transformations. These reactions are foundational for the synthesis of more complex carbohydrate structures and for modifications that enhance the compound's properties for specific applications.
Physical Properties Analysis
The physical properties of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are essential for its handling, purification, and application in different research contexts.
Chemical Properties Analysis
The chemical properties of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, including its reactivity towards various reagents, stability under different conditions, and its behavior in chemical transformations, are critical for its utility in synthetic carbohydrate chemistry and its potential biological applications.
- (Matta, Vig, & Abbas, 1984)
- Further studies and references listed in the search results can be explored for more in-depth information on this compound and its various aspects.
Scientific Research Applications
-
Biomedical Research
- Summary of Application : Benzyl 2-acetamido-2-deoxy-b-D-glucopyranoside is used in biomedical research for studying bacterial infections .
- Methods of Application : The specific methods of application are not mentioned in the source, but it typically involves inhibiting biofilm formation .
- Results or Outcomes : The compound shows potential in cancer research as a novel glycosylation inhibitor, offering promising avenues for drug discovery and development .
-
Cell Biology
- Summary of Application : This compound is used as an inhibitor of O-linked glycosylation in a variety of cell lines .
- Methods of Application : It is used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .
- Results or Outcomes : The specific results or outcomes are not mentioned in the sources, but the disruption of glycoprotein targeting could potentially affect cell signaling and other cellular processes .
Safety And Hazards
Future Directions
The future directions of Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside could involve its use in biomedical research, particularly in the study of glycosylation processes and the synthesis of oligosaccharides3. Further research could also explore its potential applications in other areas of chemistry and biology.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZFDIGKDPQBO-RYPNDVFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928117 | |
Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
CAS RN |
13343-62-9 | |
Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13343-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.